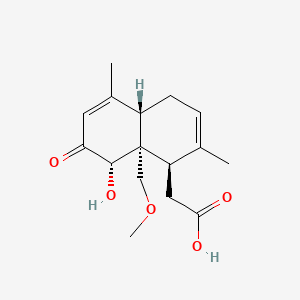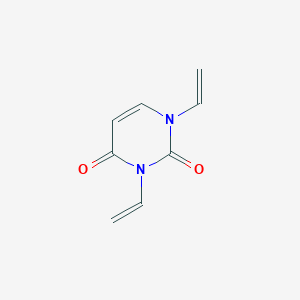
1,3-Divinyluracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Divinyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features two vinyl groups attached to the nitrogen atoms at positions 1 and 3 of the uracil ring. The presence of these vinyl groups imparts unique chemical properties to the molecule, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Divinyluracil can be synthesized through the reaction of uracil with acetylene, catalyzed by cadmium acetate . This method allows for the direct introduction of vinyl groups into the uracil structure in a single step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable chemical reactions that ensure high yield and purity. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the vinylation process.
化学反応の分析
Types of Reactions
1,3-Divinyluracil undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl groups can be reduced to ethyl groups.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted uracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Divinyluracil has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,3-divinyluracil involves its interaction with various molecular targets. The vinyl groups can undergo reactions that modify the uracil ring, leading to changes in its chemical and biological properties. These modifications can affect the compound’s ability to interact with enzymes, nucleic acids, and other biomolecules, thereby influencing its biological activity.
類似化合物との比較
Similar Compounds
1-Vinyluracil: Contains a single vinyl group at position 1.
3-Vinyluracil: Contains a single vinyl group at position 3.
1,3-Dimethyluracil: Contains methyl groups instead of vinyl groups.
Uniqueness
1,3-Divinyluracil is unique due to the presence of two vinyl groups, which impart distinct chemical reactivity and potential biological activity compared to its mono-vinyl and dimethyl counterparts. This dual vinylation allows for a broader range of chemical transformations and applications in various fields.
特性
CAS番号 |
106491-80-9 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC名 |
1,3-bis(ethenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O2/c1-3-9-6-5-7(11)10(4-2)8(9)12/h3-6H,1-2H2 |
InChIキー |
LPFKFSKSKOFUPJ-UHFFFAOYSA-N |
正規SMILES |
C=CN1C=CC(=O)N(C1=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)

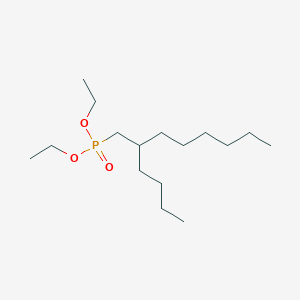
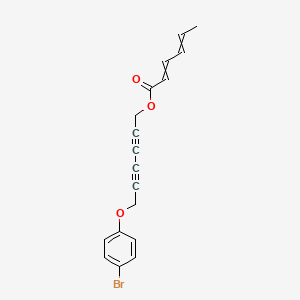
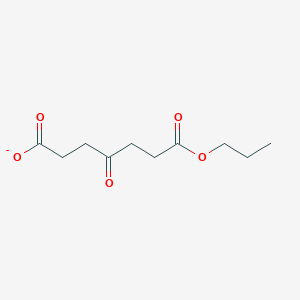

![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
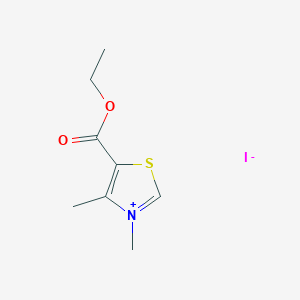
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
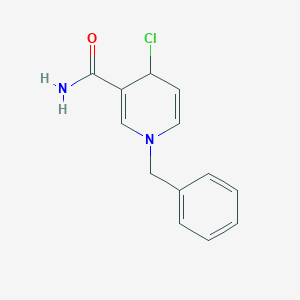
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)
